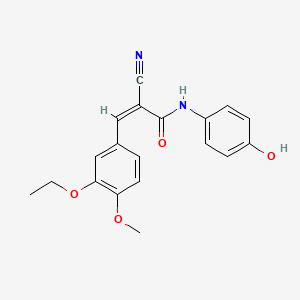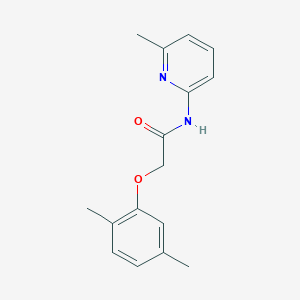
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, also known as CEMPA, is a chemical compound that has been the subject of significant scientific research due to its potential applications in the fields of medicine and pharmacology.
Mechanism of Action
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide works by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide increases the levels of cAMP in cells, which in turn leads to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the promotion of neuroprotection. 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
Future research on 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide could focus on its potential applications in the treatment of various diseases and conditions, as well as its effects on different cell types and tissues. Additionally, further studies could investigate the optimal dosage and administration route for 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, as well as potential drug interactions and side effects.
Synthesis Methods
The synthesis of 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde and 3-ethoxy-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with acryloyl chloride and triethylamine to form 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide.
Scientific Research Applications
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been the subject of significant scientific research due to its potential applications in the fields of medicine and pharmacology. Studies have shown that 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases and conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
(Z)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-18-11-13(4-9-17(18)24-2)10-14(12-20)19(23)21-15-5-7-16(22)8-6-15/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNHUYIQFPQOLW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)

![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)


![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)
